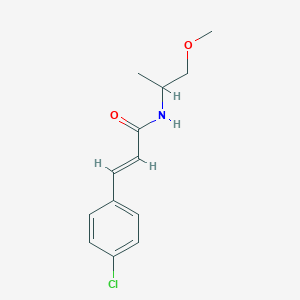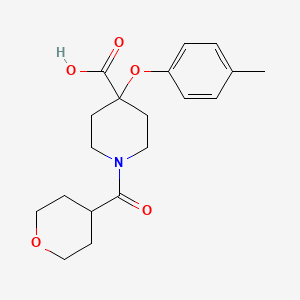
(E)-3-(4-CHLOROPHENYL)-N-(2-METHOXY-1-METHYLETHYL)-2-PROPENAMIDE
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research indicates that acrylamide derivatives, including those similar to 3-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide, are effective corrosion inhibitors. For instance, certain acrylamide derivatives have shown efficacy in inhibiting corrosion of copper in nitric acid solutions, as evidenced by chemical and electrochemical methods like mass loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PP) (Abu-Rayyan et al., 2022).
Insecticidal Agents
Some N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, synthesized through interactions involving compounds related to 3-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide, have been found to exhibit insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This indicates potential applications in pest control and agricultural chemistry (Rashid et al., 2021).
Drug Delivery Systems
Acrylamide derivatives, particularly poly(N-isopropyl acrylamide), have been widely investigated for drug delivery applications. Controlled polymerization methods, like RAFT polymerization, are employed to create suitable conditions for homopolymerizations that are crucial in drug delivery systems (Convertine et al., 2004).
Polymer Synthesis
The spontaneous alternating copolymerization of derivatives of 3-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been explored for creating polyamides with highly reactive exo-methylene groups. These studies open up possibilities for synthesizing novel polymeric materials with specific functional properties (Mizuya et al., 1989).
Leather Industry Applications
Derivatives of 3-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide, like 4-chlorophenyl acrylate, have been synthesized and used in the leather industry. Their copolymerization with methyl acrylate and applications as binders in leather coatings illustrate their utility in industrial processes (Thamizharasi et al., 1999).
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-10(9-17-2)15-13(16)8-5-11-3-6-12(14)7-4-11/h3-8,10H,9H2,1-2H3,(H,15,16)/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFCANORIAAAFO-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine](/img/structure/B5429991.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5429996.png)

![(5-isoquinolinylmethyl){[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5430023.png)
![3-(allylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5430041.png)
![(3aS,6aR)-5-(1,3-dihydroxypropan-2-yl)-3-[(3,4-dimethoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5430043.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]quinoxaline-6-carboxamide](/img/structure/B5430045.png)
![N-[2-(cyclohexylthio)ethyl]cyclopentanecarboxamide](/img/structure/B5430058.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one](/img/structure/B5430063.png)
![4-chloro-N-[4-(dimethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5430064.png)
![3-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}propanamide](/img/structure/B5430070.png)

![(4E)-5-(2-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B5430093.png)
![N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(2-phenyl-1,3-thiazol-4-yl)methanamine](/img/structure/B5430109.png)
